REACTION_SMILES
|
[Al+3:4].[Al+3:6].[Cl-:1].[Cl-:2].[Cl-:3].[H-:10].[H-:5].[H-:8].[H-:9].[Li+:7].[cH:11]1[c:12]([CH2:21][C:22]#[N:23])[cH:13][cH:14][c:15]2[cH:16][cH:17][cH:18][cH:19][c:20]12>>[cH:11]1[c:12]([CH2:21][CH2:22][NH2:23])[cH:13][cH:14][c:15]2[cH:16][cH:17][cH:18][cH:19][c:20]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CCc1ccc2ccccc2c1
|
Name
|
|
Type
|
product
|
Smiles
|
NCCc1ccc2ccccc2c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |